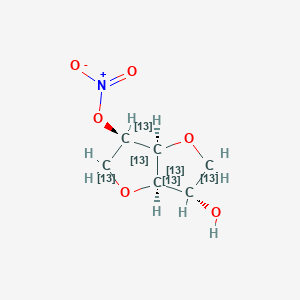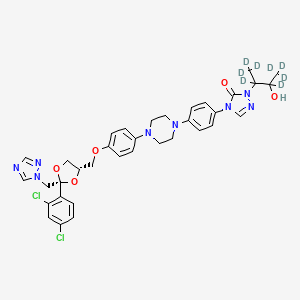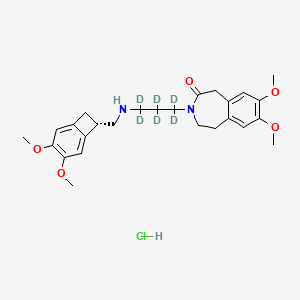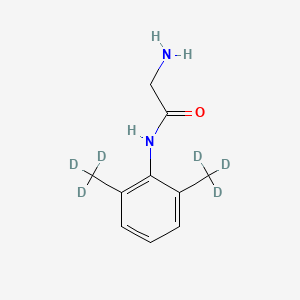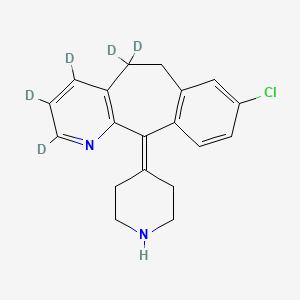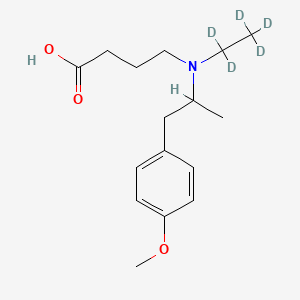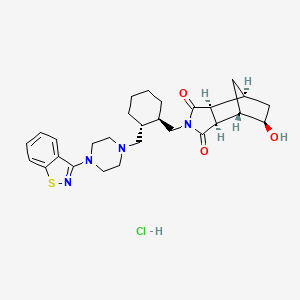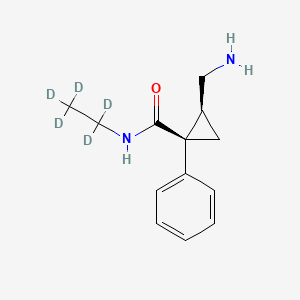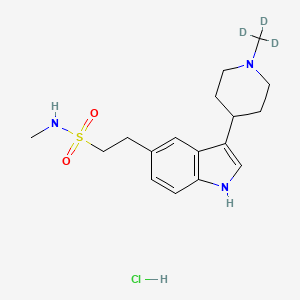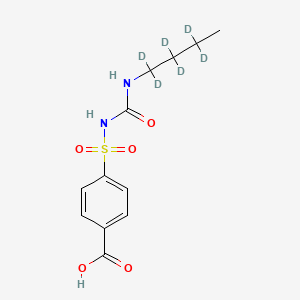
4-Carboxy Tolbutamide-d9
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metabolic Pathway Analysis
4-Carboxy Tolbutamide, a metabolite of Tolbutamide, is integral to understanding the metabolic pathways in diabetic treatments. Uehara et al. (2021) found that in humanized-liver mice, substantial 4-carboxytolbutamide production occurs, revealing insights into the successive oxidative metabolism of Tolbutamide, a crucial anti-diabetic drug (Uehara et al., 2021).
Enzyme Activity Evaluation
The study of 4-Carboxy Tolbutamide is also used in the evaluation of enzyme activities. For example, Lee et al. (2005) and Jetter et al. (2004) discussed how Tolbutamide metabolism to its metabolites, including 4-Carboxy Tolbutamide, can serve as a measure for CYP2C9 enzyme activity, thus helping in understanding individual differences in drug metabolism (Lee et al., 2005); (Jetter et al., 2004).
Pharmacokinetic Studies
Pharmacokinetic studies of Tolbutamide also involve the analysis of its metabolites like 4-Carboxy Tolbutamide. St-Hilaire & Bélandger (1989) developed methods for simultaneous quantitation of Tolbutamide and its metabolites in serum or plasma, aiding in pharmacokinetic studies (St-Hilaire & Bélandger, 1989).
Enzymatic Inhibition Studies
Inhibition studies of certain enzymes also employ 4-Carboxy Tolbutamide. Back & Tjia (1985) used Tolbutamide in their study to examine the effects of various compounds on hepatic metabolism, emphasizing the role of 4-Carboxy Tolbutamide in understanding enzyme inhibition mechanisms (Back & Tjia, 1985).
Genetic Polymorphism Studies
The role of 4-Carboxy Tolbutamide extends to genetic polymorphism studies. Shon et al. (2002) investigated how genetic polymorphisms affect the disposition of Tolbutamide and its metabolites, including 4-Carboxy Tolbutamide, in different populations, contributing to personalized medicine approaches (Shon et al., 2002).
Propriétés
IUPAC Name |
4-(1,1,2,2,3,3-hexadeuteriobutylcarbamoylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17)/i2D2,3D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMVATDSSHTCOS-KMQVRKNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxy Tolbutamide-d9 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



